2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide
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Overview
Description
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the piperidine derivative with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.
Reduction: Reduction reactions can target the amide bond or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halides or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halides, tosylates, and other leaving groups can be replaced using nucleophiles like amines or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-methylbutanamide
- 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylbutanamide
Uniqueness
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H33N3O |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C20H33N3O/c1-4-23(20(24)19(21)16(2)3)15-18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,16,18-19H,4,10-15,21H2,1-3H3 |
InChI Key |
AKFOWVXYPSPDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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